molecular formula C27H46O B1202042 5alpha-Cholestan-3-one CAS No. 566-88-1

5alpha-Cholestan-3-one

Cat. No.: B1202042
CAS No.: 566-88-1
M. Wt: 386.7 g/mol
InChI Key: PESKGJQREUXSRR-UXIWKSIVSA-N
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Description

Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature

5-alpha-Cholestan-3-one exhibits a complex steroid backbone structure with the molecular formula C27H46O and a molecular weight of 386.664 grams per mole. The International Union of Pure and Applied Chemistry systematic name for this compound is (5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one. This nomenclature precisely defines the stereochemical configuration at each chiral center within the steroid framework.

The molecular architecture consists of a tetracyclic steroid backbone derived from 5-alpha-cholestane, with a ketone group positioned at carbon-3. The compound belongs to the classification of 3-oxo-5-alpha-steroids and represents a 3-oxocholestane derivative. The Chemical Abstracts Service registry number 566-88-1 uniquely identifies this compound in chemical databases. Alternative nomenclature includes 5-alpha-cholestanone, coprostanone, and 3-keto-5-alpha-cholestane, reflecting various naming conventions used in the literature.

The Simplified Molecular Input Line Entry System representation CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C provides a linear notation that captures the complete molecular connectivity. The International Chemical Identifier key PESKGJQREUXSRR-UXIWKSIVSA-N serves as a unique digital fingerprint for database searches and structural identification purposes.

Property Value
Molecular Formula C27H46O
Molecular Weight 386.664 g/mol
Chemical Abstracts Service Number 566-88-1
PubChem Compound Identifier 92128
Chemical Data Base Identifier CHEBI:17762

Crystalline Structure Determination via X-ray Diffraction

X-ray crystallographic analysis has provided detailed structural information about cholestane derivatives, establishing fundamental parameters for understanding the solid-state organization of steroid compounds. Advanced diffractometry techniques utilizing microfocus X-ray sources and hybrid photon counting detectors have enabled precise determination of absolute structure configurations. The crystallographic studies demonstrate that cholestane-related compounds typically crystallize in monoclinic crystal systems with specific space group symmetries.

Experimental crystallographic data for cholestane frameworks reveal unit cell parameters with characteristic dimensions. The monoclinic crystal system exhibits cell parameters of a = 11.38497(4) Ångströms, b = 10.90340(4) Ångströms, c = 19.50978(8) Ångströms, and β = 104.2889(4) degrees. These measurements provide insight into the molecular packing arrangements and intermolecular interactions within the crystal lattice.

The absolute structure determination of light atom-containing steroid molecules presents significant challenges requiring high-quality diffraction data. Modern diffractometer systems equipped with PhotonJet X-ray sources and HyPix detector technology have substantially improved the precision of structural determinations. Data collection strategies utilizing kappa goniometers enable optimal orientation of samples to record Friedel pairs under similar diffraction conditions, enhancing the accuracy of stereochemical assignments.

Crystallographic refinement parameters demonstrate exceptional precision in structural determination. Typical refinement statistics include R-factors below 3 percent and statistical parameters such as Hooft parameters with uncertainties of approximately 0.07-0.10, indicating reliable absolute structure determination. These measurements confirm the stereochemical integrity of the 5-alpha configuration in the solid state.

Crystallographic Parameter Value
Crystal System Monoclinic
Space Group P2₁
Unit Cell a 11.38497(4) Å
Unit Cell b 10.90340(4) Å
Unit Cell c 19.50978(8) Å
Beta Angle 104.2889(4)°

Comparative Analysis of 5-alpha versus 5-beta Stereoisomeric Forms

The stereochemical distinction between 5-alpha-cholestan-3-one and its 5-beta counterpart represents a fundamental structural difference that significantly impacts molecular properties and biological activities. The National Institute of Standards and Technology database recognizes distinct stereoisomeric forms of cholestan-3-one, including both 5-alpha and 5-beta configurations. These stereoisomers differ in the spatial arrangement at the carbon-5 position, which influences the overall molecular conformation and ring junction geometry.

The 5-alpha configuration exhibits a trans relationship between the A and B rings of the steroid backbone, resulting in a characteristic chair-chair conformation that provides enhanced molecular stability. This stereochemical arrangement positions the hydrogen atom at carbon-5 in an axial orientation below the molecular plane. In contrast, the 5-beta isomer displays a cis A/B ring junction with the hydrogen atom oriented above the molecular plane, creating distinct conformational and physical property differences.

Structural comparison reveals that the 5-alpha form generally exhibits higher thermodynamic stability due to reduced steric interactions and optimal orbital overlap. The trans ring junction in 5-alpha-cholestan-3-one minimizes 1,3-diaxial interactions that would be present in alternative conformations. This stereochemical preference is reflected in the natural occurrence patterns, where 5-alpha steroids predominate in mammalian biochemistry as metabolic intermediates.

The ketone functionality at carbon-3 interacts differently with the steroid framework depending on the stereochemistry at carbon-5. In the 5-alpha configuration, the carbonyl group adopts an optimal orientation for hydrogen bonding and electronic interactions with neighboring molecular regions. These structural differences translate into distinct physical properties, including melting points, optical rotation values, and solubility characteristics that enable experimental differentiation between the stereoisomeric forms.

Stereoisomer Ring Junction Hydrogen Orientation Stability
5-alpha Trans A/B Axial below plane Higher
5-beta Cis A/B Above plane Lower

Conformational Dynamics in Solution Phase

Solution-phase conformational analysis of 5-alpha-cholestan-3-one reveals complex dynamic behavior influenced by solvent interactions and intramolecular flexibility. The steroid backbone maintains its characteristic rigid framework while exhibiting conformational mobility in the side chain regions and ring substituents. Nuclear magnetic resonance spectroscopy provides valuable insights into the solution-state behavior and conformational preferences of this compound.

The melting point range of 127-131 degrees Celsius indicates substantial intermolecular interactions in the solid state that must be overcome during phase transitions. Specific rotation measurements of +40 to +44 degrees in chloroform solution confirm the maintenance of stereochemical integrity and provide information about the predominant solution conformations. These optical rotation values reflect the chiral environment created by the specific stereochemical arrangement at multiple centers throughout the molecule.

Solubility characteristics demonstrate the hydrophobic nature of 5-alpha-cholestan-3-one, with insolubility in water and solubility in organic solvents such as chloroform. This solubility profile influences conformational dynamics by determining the types of intermolecular interactions available in different solvent environments. The compound exhibits preferential solvation in nonpolar organic media, which stabilizes conformations that maximize hydrophobic interactions.

Temperature-dependent conformational studies reveal the activation barriers for rotational processes around sigma bonds in the steroid framework. The relatively high melting point suggests significant conformational rigidity and limited flexibility in the solid state. Transition to the solution phase introduces greater conformational freedom, particularly in the aliphatic side chain regions where rotational barriers are lower than in the cyclic portions of the molecule.

Physical Property Value Solvent
Melting Point 127-131°C -
Specific Rotation +40 to +44° Chloroform
Water Solubility Insoluble Water
Organic Solubility Soluble Chloroform

Properties

IUPAC Name

(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-20,22-25H,6-17H2,1-5H3/t19-,20+,22+,23-,24+,25+,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PESKGJQREUXSRR-UXIWKSIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCC(=O)C4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H46O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001016294
Record name 5alpha-Cholestan-3-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 5alpha-Cholestanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000871
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

566-88-1
Record name 5α-Cholestan-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=566-88-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name pha-Cholestanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000566881
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5alpha-Cholestan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001016294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5alpha-Cholestanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000871
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

128 - 130 °C
Record name 5alpha-Cholestanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000871
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Key Protocol

  • Substrate Preparation : 4-Cholesten-3-one is reduced using lithium metal in anhydrous THF at low temperatures.

  • Quenching : The reaction is terminated with bromobenzene to yield 4α-ethyl-5α-cholestan-3-one.

  • Silyl Enol Ether Formation : Chlorotrimethylsilane is added to stabilize the enolate intermediate, enabling regioselective functionalization.

Table 1: Reaction Conditions and Outcomes

SubstrateReagents/ConditionsProductYield/Stereochemistry
4-Cholesten-3-oneLi/NH₃, THF, −78°C → BrC₆H₅4α-Ethyl-5α-cholestan-3-oneHigh diastereomeric excess
5α-Cholestan-3-oneLi/NH₃, THF, then TMSClSilyl enol ether intermediatesStable for further alkylation

This approach ensures retention of the 5α-configuration and facilitates subsequent electrophilic substitutions at C-4.

Wolff-Kishner Reduction

Primarily used to eliminate carbonyl groups, this method is adapted for diol synthesis.

Key Protocol

  • Substrate : 3β-Acetoxy-8α,14α-epoxy-5α-cholestan-7-one is treated with hydrazine hydrate and heat.

  • Catalysis : Sodium hydroxide promotes the reduction of the ketone to a methylene group, yielding 5α-cholest-7-en-3β,14α-diol.

Mechanistic Insight :
The reaction proceeds via hydrazine-mediated hydrazone formation, followed by base-induced decomposition to release nitrogen gas and form the alkene.

Saponification and Reduction

This sequence enables the synthesis of fluorinated derivatives.

Key Protocol

  • Hydrolysis : 3β-Acetoxy-5α-chola-8(14),23-dien-15-one undergoes saponification with sodium hydroxide.

  • Iodination : (CF₃)₂CFI and triethylborane introduce iodine at C-23.

  • Dehalogenation : Tributyltin hydride reduces the iodide to yield 3β-hydroxy-25,26,26,26,27,27,27-heptafluoro-5α-cholestan-15-one (71% yield).

Table 2: Fluorination and Reduction

StepReagents/ConditionsProductSide Reactions
SaponificationNaOH, H₂O/EtOH3β-Hydroxy-5α-chol-23-en-15-oneEster hydrolysis
Iodination(CF₃)₂CFI, Et₃B, CH₂Cl₂, −78°C23-Iodo derivativesC24–C25 bond cleavage
Tin Hydride ReductionBu₃SnH, AIBN, toluene, 110°CFluorinated ketoneRadical byproducts

Epoxidation and Oxidation

These methods target functionalization at the A-ring.

Key Protocol

  • Epoxidation : mCPBA reacts with 5α-cholestan-6-one to form 5,7α-epoxy-5α-cholestan-6-one.

  • Oxidation : Rubottom oxidation of silyl enol ethers introduces hydroxyl groups at C-6.

Table 3: A-Ring Functionalization

ReactionReagents/ConditionsProductApplication
EpoxidationmCPBA, CH₂Cl₂, 0°C5,7α-Epoxy-5α-cholestan-6-oneCore structure for oxetanones
HydroxylationDIBAL-H, THF, −78°C → H₂O₂/NaOH6-Hydroxy-5α-cholestan-3-oneCholesterol derivatives

Enzymatic Oxidation

Biocatalytic approaches leverage stereochemical specificity.

Key Protocol

  • Substrate : 5α-Cholestan-3β-ol is oxidized using rat liver microsomes and an NADP-generating system.

  • Catalysis : The 3β-hydroxysteroid dehydrogenase converts the alcohol to 5α-cholestan-3-one with NADPH as a cofactor.

Table 4: Enzymatic Conversion

SubstrateEnzyme SourceCofactorProductYield/Selectivity
5α-Cholestan-3β-olRat liver microsomesNADPH5α-Cholestan-3-one90% conversion

This method avoids harsh chemical conditions and preserves the 5α-configuration.

Gewald Reaction

Used to synthesize heterocyclic derivatives.

Key Protocol

  • Cyclization : 5α-Cholestan-3-one reacts with sulfur, aldehydes, and a base (e.g., NH₄OH) to form aminothieno[2,3-b]cholestane derivatives.

  • Coupling : Diazonium salts of intermediates react with malononitrile to produce dicyanomethylenhydrazino derivatives.

Challenges and Optimization

  • Stereochemical Control : Lithium-ammonia reduction requires rigorous anhydrous conditions to prevent epimerization.

  • Side Reactions : Fluorination steps risk C24–C25 bond cleavage, necessitating careful temperature control.

  • Scalability : Enzymatic methods face challenges in large-scale production due to cofactor costs .

Scientific Research Applications

Role in Biochemical Pathways

5alpha-Cholestan-3-one serves as an intermediate in the biosynthesis of other steroids, influencing hormonal activities and lipid metabolism. It has been shown to interact with several enzymes involved in steroid metabolism, notably:

  • Hydroxysteroid Dehydrogenases : this compound can inhibit certain hydroxysteroid dehydrogenases, affecting the conversion rates of related steroids .
  • Metabolic Homeostasis : The balance between its oxidized and reduced forms (e.g., 5alpha-cholestan-3beta-ol) is critical for metabolic stability within biological systems.

Endocrinology and Metabolic Studies

Research indicates that this compound plays a vital role in endocrine functions. It has been implicated in studies related to metabolic diseases and hormonal regulation:

  • Hormonal Activity : Its metabolites influence various physiological processes, making it a subject of interest in endocrinology.
  • Metabolic Disorders : Investigations into its role in lipid metabolism have provided insights into conditions such as obesity and diabetes .

Environmental Science

The compound is also utilized in environmental studies, particularly in assessing fecal contamination:

  • Indicator of Fecal Pollution : As coprostanone is found in human and animal waste, its presence is used as a biomarker for fecal pollution in water bodies.

Analytical Chemistry

In analytical chemistry, this compound serves as a standard reference compound:

  • Chromatography : It is frequently used in high-performance liquid chromatography (HPLC) for lipid analysis .

Case Studies

  • Cholesterol Metabolism :
    A study explored the conversion of cholesterol to this compound and its subsequent reduction to 5alpha-cholestan-3beta-ol. The research highlighted the enzyme specificity involved in these reactions and their implications for cholesterol metabolism .
  • Fecal Steroid Excretion :
    Research on rhesus monkeys indicated differences in fecal excretion patterns of cholesterol and its metabolites, including coprostanone. This study provided insights into dietary impacts on steroid metabolism and colon health .

Mechanism of Action

The mechanism of action of 5alpha-Cholestan-3-one involves its interaction with specific enzymes and receptors in the body. It acts as a substrate for cholestenone 5alpha-reductase, which converts it into other biologically active steroidal compounds. These compounds can then interact with cellular receptors, influencing various physiological processes such as hormone regulation and metabolic pathways .

Comparison with Similar Compounds

Key Structural Analogues

The table below summarizes structural and biochemical distinctions between 5α-cholestan-3-one and related steroids:

Compound CAS Number Molecular Formula Key Structural Features Biological Role Metabolic Pathway Inhibitors/Modulators References
5α-Cholestan-3-one 566-88-1 C₂₇H₄₆O Saturated A-ring; 3-keto group; 5α configuration Precursor to cholestanol; modulates β-adrenergic signaling in cardiac tissue Bile acid synthesis; steroidogenesis Cholest-5-en-3-one, 5α-cholestane-3β,7α-diol
Cholestenone (Cholest-5-en-3-one) 601-57-2 C₂₇H₄₄O Δ⁵ double bond; 3-keto group Intermediate in cholesterol catabolism; not reduced by 3β-HSD Cholesterol oxidation None reported
5β-Cholestan-3-one 1565-76-0 C₂₇H₄₆O 5β configuration; saturated A-ring Minor metabolite in alternative bile acid pathways 5β-steroid pathway Substrate-specific enzyme limitations
Cholestanol (5α-Cholestan-3β-ol) 80-97-7 C₂₇H₄₈O 3β-hydroxyl group; 5α configuration End product of 5α-cholestan-3-one reduction; accumulates in cerebrotendinous xanthomatosis Cholestanol biosynthesis None reported
Epicholestanol (5α-Cholestan-3α-ol) 516-90-5 C₂₇H₄₈O 3α-hydroxyl group; 5α configuration Minor byproduct (10% of total reduction); unclear physiological role Side pathway of 3β-HSD activity None reported

Enzymatic Specificity and Metabolic Divergence

  • Inhibitors : Cholest-5-en-3-one and 5α-cholestane-3β,7α-diol strongly inhibit 5α-cholestan-3-one reductase activity, suggesting competitive interactions .
  • Interspecies Variation: In the starfish Asterias rubens, 5α-cholestan-3-one is further metabolized to 5α-cholest-7-en-3β-ol, a precursor of α7 sterols unique to echinoderms .

Biological Activity

5alpha-Cholestan-3-one, also known as coprostanone, is a naturally occurring steroid with significant biological activity. It is primarily found in small quantities in the bile and feces of mammals, including humans. This compound plays a vital role in steroid metabolism and has been the subject of various studies due to its implications in endocrinology and metabolic diseases.

Chemical Structure and Properties

This compound has the chemical formula C27H46OC_{27}H_{46}O and is classified as a 3-oxo-5alpha-steroid. Its structure features a ketone group at the 3-position of the 5alpha-cholestane backbone, which distinguishes it from other sterols. The compound's stereochemistry is crucial for its biological functions, including its interactions with enzymes involved in steroid metabolism.

Synthesis and Metabolism

This compound can be synthesized from various steroid precursors. It serves as an intermediate in the biosynthesis of other steroids, highlighting its importance in metabolic pathways. The conversion of this compound to its reduced form, 5alpha-cholestan-3beta-ol, is catalyzed by the enzyme 3-beta-hydroxysteroid dehydrogenase, which requires NADPH as a cofactor .

Biological Functions

The biological activity of this compound extends to several physiological processes:

  • Hormonal Regulation : As a metabolite, it influences hormonal activities by participating in the synthesis and degradation of steroid hormones.
  • Lipid Metabolism : It plays a role in lipid metabolism, affecting cholesterol levels and related metabolic disorders .
  • Enzyme Interaction : Research indicates that this compound can inhibit certain hydroxysteroid dehydrogenases, thereby impacting the conversion rates of related steroids.

Case Study 1: Effects on Metabolic Disorders

A study investigated the effects of dietary supplementation with cholest-5-en-3-one (a related compound) on db/db mice, which model obesity-associated metabolic disorders. The results showed that this compound significantly alleviated hyperglycemia and hyperinsulinemia while reducing inflammatory cytokines such as TNFα and IL-6. This suggests that similar compounds like this compound may have therapeutic potential in managing metabolic syndromes .

Case Study 2: Enzymatic Activity

Another study focused on the enzymatic conversion of this compound to its derivatives. It was found that microsomal preparations from rat liver could catalyze this reaction, producing both 5alpha-cholestan-3beta-ol and 5alpha-cholestan-3alpha-ol. The ratio of these products was approximately 10:1, indicating a preferential pathway for its metabolism .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and unique aspects of this compound compared to other related compounds:

Compound NameStructural FeaturesUnique Aspects
Cholesterol Hydroxyl group at C3Precursor to many steroids; more hydrophilic
5beta-Cholestan-3-one Ketone at C3 but different stereochemistryLess biologically active than its alpha counterpart
7a,12a-Dihydroxy-5a-cholestan-3-one Hydroxyl groups at C7 and C12Involved in different metabolic pathways

Q & A

Q. How can researchers ensure reproducibility when replicating enzymatic assays for this compound production?

  • Adopt open-access protocols (e.g., BRENDA Enzyme Database) and report detailed conditions (e.g., buffer composition, enzyme units, and incubation times). Share raw data and analysis scripts via repositories like Zenodo or GitHub. Use enzyme activity units traceable to international standards (e.g., IU/mL) .

Ethical & Reporting Standards

Q. What guidelines should be followed when publishing conflicting data on this compound’s biological activity?

  • Transparently report all experimental parameters (e.g., cell lines, assay temperatures) and statistical power calculations. Use the ARRIVE 2.0 checklist for animal studies or MIAME standards for omics data. Discuss potential confounders (e.g., endotoxin contamination in recombinant enzymes) in the limitations section .

Q. How can researchers ethically utilize proprietary compound libraries containing this compound derivatives?

  • Secure material transfer agreements (MTAs) for commercial libraries (e.g., TargetMol). For in-house libraries, verify compliance with Nagoya Protocol provisions if using natural product derivatives. Cite original providers in publications and acknowledge contributions per CRediT taxonomy .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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